Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate
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Overview
Description
Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate is a complex organophosphorus compound It is characterized by the presence of a phosphonate group, which is bonded to a diphenyl moiety and an ethoxycarbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate typically involves the reaction of diphenylphosphine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives .
Scientific Research Applications
Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as phosphatases by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to altered cellular processes. The compound’s phosphonate group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A simpler analog with similar reactivity but lacking the ethoxycarbonothioyl group.
Ethylphosphonic acid: Contains a phosphonic acid group but lacks the diphenyl moiety.
Phenylphosphonothioic acid: Similar structure but with a thioic acid group instead of the ethoxycarbonothioyl group.
Uniqueness
Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate is unique due to the presence of both the diphenyl and ethoxycarbonothioyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
88187-81-9 |
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Molecular Formula |
C17H20NO4PS |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
O-ethyl N-(1-diphenoxyphosphorylethyl)carbamothioate |
InChI |
InChI=1S/C17H20NO4PS/c1-3-20-17(24)18-14(2)23(19,21-15-10-6-4-7-11-15)22-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3,(H,18,24) |
InChI Key |
FPMGCMOOXBQKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)NC(C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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